molecular formula C15H19N5O B14569938 N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-24-5

N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14569938
CAS No.: 61310-24-5
M. Wt: 285.34 g/mol
InChI Key: ILALWOSBVGRIME-UHFFFAOYSA-N
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Description

N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pentyl group, a pyridine ring, and a pyrimidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves the reaction of pentan-3-amine with 2-(pyridin-4-yl)pyrimidin-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistency and quality. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Pentan-3-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer research .

Comparison with Similar Compounds

Properties

CAS No.

61310-24-5

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

1-pentan-3-yl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C15H19N5O/c1-3-12(4-2)18-15(21)20-13-7-10-17-14(19-13)11-5-8-16-9-6-11/h5-10,12H,3-4H2,1-2H3,(H2,17,18,19,20,21)

InChI Key

ILALWOSBVGRIME-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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